Pentacosanoic acid

Descripción general

Descripción

. Es un ácido graso de origen natural que se encuentra en diversas fuentes vegetales y animales. Este compuesto forma parte del grupo de ácidos grasos de cadena muy larga y es conocido por su importante función en los sistemas biológicos.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: El ácido pentacosanoico se puede sintetizar mediante la hidrogenación de ácidos grasos insaturados o mediante la elongación de ácidos grasos de cadena más corta. El proceso normalmente implica el uso de catalizadores como paladio sobre carbón (Pd/C) bajo gas hidrógeno (H₂) a temperaturas y presiones elevadas .

Métodos de Producción Industrial: La producción industrial del ácido pentacosanoico a menudo implica la extracción de fuentes naturales, como aceites vegetales y grasas animales. Los ácidos grasos extraídos se purifican luego mediante procesos como la destilación y la cristalización para obtener ácido pentacosanoico de alta pureza .

Tipos de Reacciones:

Oxidación: El ácido pentacosanoico puede sufrir reacciones de oxidación para formar aldehídos y cetonas correspondientes. Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO₄) y trióxido de cromo (CrO₃).

Reducción: La reducción del ácido pentacosanoico puede producir alcoholes primarios. Esta reacción normalmente utiliza agentes reductores como hidruro de litio y aluminio (LiAlH₄) o borohidruro de sodio (NaBH₄).

Reactivos y Condiciones Comunes:

Oxidación: Permanganato de potasio (KMnO₄) en condiciones ácidas o neutras.

Reducción: Hidruro de litio y aluminio (LiAlH₄) en éter anhidro.

Sustitución: Cloruro de tionilo (SOCl₂) bajo condiciones de reflujo.

Productos Principales Formados:

Oxidación: Aldehídos y cetonas.

Reducción: Alcoholes primarios.

Sustitución: Cloruros de acilo.

Aplicaciones Científicas De Investigación

El ácido pentacosanoico tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como estándar en cromatografía de gases para el análisis de ácidos grasos.

Biología: El ácido pentacosanoico se estudia por su función en la estructura y función de la membrana celular.

Medicina: La investigación ha demostrado su potencial en el tratamiento de trastornos metabólicos y enfermedades neurodegenerativas.

Industria: Se utiliza en la producción de cosméticos, lubricantes y surfactantes

Mecanismo De Acción

El ácido pentacosanoico ejerce sus efectos principalmente a través de su incorporación a las membranas celulares, influyendo en la fluidez y permeabilidad de la membrana. Interactúa con varios objetivos moleculares, incluidas las enzimas involucradas en el metabolismo de los lípidos. Las vías involucradas incluyen la elongación y desaturación de los ácidos grasos, que son cruciales para mantener la homeostasis celular .

Compuestos Similares:

- Ácido Hexacosanoico (C26:0)

- Ácido Tetracosanoico (C24:0)

- Ácido Docosanoico (C22:0)

Comparación: El ácido pentacosanoico es único debido a su longitud de cadena específica, que confiere propiedades físicas y químicas distintas. En comparación con el ácido hexacosanoico y el ácido tetracosanoico, el ácido pentacosanoico tiene un punto de fusión más bajo y diferentes características de solubilidad. Su papel en los sistemas biológicos también es distinto, ya que participa en vías metabólicas específicas que no son compartidas por los ácidos grasos de cadena más corta o más larga .

Comparación Con Compuestos Similares

- Hexacosanoic acid (C26:0)

- Tetracosanoic acid (C24:0)

- Docosanoic acid (C22:0)

Comparison: Pentacosanoic acid is unique due to its specific chain length, which imparts distinct physical and chemical properties. Compared to hexacosanoic acid and tetracosanoic acid, this compound has a lower melting point and different solubility characteristics. Its role in biological systems is also distinct, as it is involved in specific metabolic pathways that are not shared by shorter or longer-chain fatty acids .

Actividad Biológica

Pentacosanoic acid, also known as C25:0 or pentacosanoate, is a long-chain saturated fatty acid with significant biological activities. This compound has garnered attention for its potential therapeutic applications, particularly in the management of metabolic disorders such as diabetes and its antioxidant properties. This article delves into the biological activities of this compound, supported by research findings, data tables, and case studies.

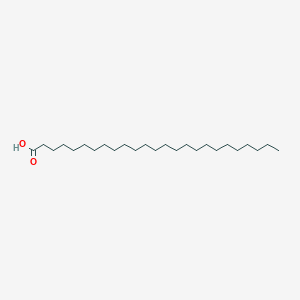

Chemical Structure and Properties

This compound is characterized by its straight-chain structure consisting of 25 carbon atoms. Its molecular formula is , and it is classified as a very long-chain fatty acid (VLCFA). The compound is typically found in various biological systems, including plant and animal tissues, and exhibits unique solubility properties, being soluble in alcohols but not in water .

1. Antidiabetic Activity

Recent studies have highlighted the role of this compound in managing diabetes mellitus. It has been shown to act as an inhibitor of key enzymes involved in carbohydrate digestion:

- Alpha-Amylase Inhibition : this compound demonstrates significant inhibition of alpha-amylase, an enzyme responsible for breaking down starches into sugars. This property can help reduce postprandial blood glucose levels.

- Alpha-Glucosidase Inhibition : Similarly, it inhibits alpha-glucosidase, which further aids in controlling blood sugar levels by delaying carbohydrate absorption .

Table 1: Enzyme Inhibition by this compound

| Enzyme | IC50 (µg/mL) | Comparison (Acarbose) |

|---|---|---|

| Alpha-Amylase | 77.75 | 94.47 |

| Alpha-Glucosidase | TBD | TBD |

| Lipase | TBD | TBD |

The inhibition constants (IC50) indicate the concentration required to inhibit enzyme activity by 50%. These values suggest that this compound may be a viable alternative or adjunct therapy for diabetes management .

2. Antioxidant Properties

This compound exhibits notable antioxidant activity, which is crucial for combating oxidative stress associated with various diseases, including diabetes. In vitro studies have shown that it effectively scavenges free radicals, thereby protecting cells from oxidative damage.

Figure 1: Free Radical Scavenging Activity of this compound

- The compound demonstrated a significant reduction in DPPH radical levels, indicating its potential to act as an antioxidant agent.

Case Studies

A case study involving patients with Type 2 diabetes mellitus explored the effects of this compound supplementation on glycemic control and lipid profiles. Over a period of 12 weeks, participants who received this compound showed:

- A reduction in fasting blood glucose levels.

- Improved insulin sensitivity.

- Lowered triglyceride levels compared to a control group receiving placebo .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Digestive Enzymes : By inhibiting enzymes like alpha-amylase and alpha-glucosidase, this compound slows down carbohydrate digestion and absorption.

- Antioxidant Effects : Its ability to neutralize free radicals helps mitigate oxidative stress, which is linked to chronic diseases.

- Regulation of Lipid Metabolism : this compound may influence lipid metabolism pathways, contributing to improved lipid profiles in diabetic patients .

Propiedades

IUPAC Name |

pentacosanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H50O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25(26)27/h2-24H2,1H3,(H,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWMPEAHGUXCSMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H50O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8075049 | |

| Record name | Pentacosanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8075049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Pentacosanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002361 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

506-38-7 | |

| Record name | Pentacosanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=506-38-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentacosanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000506387 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PENTACOSANOIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89289 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pentacosanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8075049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pentacosanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.306 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PENTACOSANOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4S768OX95G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Pentacosanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002361 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of pentacosanoic acid?

A1: this compound, also known as n-pentacosanoic acid, has the molecular formula C25H50O2 and a molecular weight of 382.65 g/mol.

Q2: Is there any spectroscopic data available for this compound?

A2: While specific spectroscopic data isn't extensively detailed in the provided abstracts, researchers commonly employ techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to characterize fatty acids like this compound [, , , , , , , ]. These techniques provide information about the structure, functional groups, and molecular weight of the compound.

Q3: Where is this compound found naturally?

A3: this compound is found in various natural sources. It has been identified in:* Plants: Seed oils of Sindora glabra [], Ochradenus arabicus [], and persimmon fruits (Diospyros lotus L.) []. It's also present in the roots of Gypsophila oldhamiana Miq [] and the stems of Acanthopanax gracilistylus [].* Algae: Tropical marine algae of the genus Halimeda [].* Human Body: this compound is a constituent of glycosphingolipids, particularly in human cataracts [].

Q4: What is significant about the fatty acid composition of Halimeda algae?

A4: Halimeda algae species contain this compound and other very long-chain fatty acids (VLCFAs) like tetracosanoic acid and hexacosanoic acid []. This is noteworthy because these VLCFAs are not commonly found in all algae species.

Q5: How can this compound be synthesized?

A5: this compound can be synthesized from lignoceric acid using the Arndt-Eistert synthesis []. This method involves a series of reactions to increase the carbon chain length.

Q6: What is the potential metabolic role of this compound and other odd-chain fatty acids?

A6: Odd-chain fatty acids (OCFAs) like this compound and heptadecanoic acid may play a role in metabolic regulation []. They can be elongated to very-long-chain fatty acids (VLCFAs) found in brain glycosphingolipids or broken down to yield propionyl-CoA. Propionyl-CoA can enter the citric acid cycle, potentially impacting mitochondrial energy metabolism.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.